Esculentic acid
Overview
Description
Esculentic acid is a natural compound primarily found in the leaves of Eucalyptus camaldulensis. It is a pentacyclic triterpenoid with the chemical formula C30H48O5 and a molecular weight of 488.71 g/mol . This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.
Result of Action
The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, this compound can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that this compound may have protective effects against endotoxic shock .
Biochemical Analysis
Biochemical Properties
Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . This compound affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . This compound also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against inflammation and cellular damage over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, this compound affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of this compound within cells are crucial for its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esculentic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent reflux extraction, vacuum concentration, and crystallization . The leaves of Eucalyptus camaldulensis are often used as the primary source for extraction.
Industrial Production Methods
In industrial settings, this compound is produced by extracting it from the leaves of Eucalyptus camaldulensis using solvents such as ethanol and chloroform. The extract is then concentrated under reduced pressure and purified through crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Esculentic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Esculentic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness of Esculentic Acid
This compound is unique due to its selective inhibition of COX-2, which makes it a promising candidate for the development of anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors . Its ability to protect against endotoxic shock further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-SVOQGVCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316954 | |
Record name | Esculentic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103974-74-9 | |
Record name | Esculentic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esculentic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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